Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate
Description
Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate is an indole derivative characterized by a methyl ester group at position 5, an ethyl substituent at position 3, and an amino group at position 6. Its molecular formula is C₁₂H₁₄N₂O₂, yielding a molecular weight of 218.25 g/mol. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to tryptophan and serotonin, enabling diverse biological interactions.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 7-amino-3-ethyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-7-6-14-11-9(7)4-8(5-10(11)13)12(15)16-2/h4-6,14H,3,13H2,1-2H3 |
InChI Key |
OXERBZQPYKPVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance yield and efficiency. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amine at the 7-position participates in nucleophilic reactions, including acylation and alkylation.
Acylation
Reaction with acyl chlorides or anhydrides under mild basic conditions yields amide derivatives:
Example :
Conditions : Room temperature, triethylamine as base, dichloromethane solvent .
Alkylation
The amino group reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:
Example :
Conditions : Sodium hydride as base, dimethylformamide solvent .
Diazotization and Subsequent Reactions
The primary amine undergoes diazotization in acidic media, forming a diazonium salt that participates in coupling or substitution reactions:
Example :
Conditions : 0–5°C, followed by Sandmeyer reaction with CuCN .
Electrophilic Aromatic Substitution
The electron-rich indole ring undergoes electrophilic substitution, directed by the amino group.
Ester Group Reactivity
The methyl ester at the 5-position undergoes hydrolysis or transesterification:
Hydrolysis
Conditions : Reflux in aqueous ethanol with NaOH .
Transesterification
Conditions : Acid catalysis, excess ethanol .
Coupling Reactions
The amino group facilitates palladium-catalyzed cross-coupling:
Condensation Reactions
The amino group reacts with carbonyl compounds to form Schiff bases:
Example :
Conditions : Acetic acid catalysis, reflux .
Oxidation and Reduction
Scientific Research Applications
Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole core.
Mechanism of Action
The mechanism by which Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Amino vs. Halogen Groups: The 7-amino group in the target compound contrasts with halogenated derivatives (e.g., 7-Cl or 7-CF₃). Amino groups are typically electron-donating, which could influence reactivity in electrophilic substitution reactions or receptor binding .
- Ester vs. Carboxylic Acid : The methyl ester at position 5 offers metabolic stability compared to carboxylic acids (e.g., 7-Methyl-1H-indole-5-carboxylic acid), which may undergo rapid hydrolysis in vivo .
Biological Activity
Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been extensively studied due to their potential therapeutic applications. They exhibit a wide range of biological activities such as:
- Antiviral
- Antifungal
- Antidiabetic
- Anti-inflammatory
- Anticancer
- Antimicrobial
These activities arise from their ability to interact with various biological targets, including enzymes and receptors, often through reversible binding mechanisms .
Structure and Synthesis
This compound can be synthesized through various chemical reactions involving indole derivatives. The synthesis typically involves the introduction of an amino group and an ethyl side chain at specific positions on the indole ring, followed by carboxylation. The general structure is represented as follows:
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 17.83 |
| MCF-7 | 20.33 |
| A549 | 15.00 |
These values indicate that the compound is more potent than traditional chemotherapeutics like Cisplatin, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. Notably, it has shown low minimum inhibitory concentrations (MIC) against:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Candida albicans | 7.80 |
| Mycobacterium tuberculosis | 0.50 |
These findings highlight its effectiveness against both bacterial and fungal infections, particularly multidrug-resistant strains .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may act by:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cellular Signaling : It could interfere with signaling pathways critical for tumor growth and metastasis.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study conducted by Ji et al. reported that this compound exhibited significant antiproliferative effects on human cancer cell lines, demonstrating a strong potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against MRSA, showing potent activity with an MIC lower than many conventional antibiotics .
- Structure Activity Relationship (SAR) : Research has indicated that modifications to the indole structure can enhance biological activity, suggesting avenues for optimizing the compound for better efficacy .
Q & A
Q. What are the recommended synthetic routes for Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate?
The compound can be synthesized via condensation reactions involving indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolones in acetic acid (Method A) yields structurally similar indole-carboxylate analogs . Modifications like ethylation at the 3-position may require alkylation of the indole nitrogen using ethyl halides under basic conditions. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via recrystallization (e.g., from DMF/acetic acid mixtures) .
Q. How is the purity and identity of this compound validated?
Analytical methods include:
- HPLC : Assess purity (>97% by reverse-phase HPLC, as seen in analogous indole derivatives) .
- 1H NMR : Confirm substitution patterns (e.g., ethyl group at C3, methyl ester at C5) via characteristic shifts (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 3.8–4.0 ppm for COOCH3) .
- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ for C11H14N2O2 would be 206.1) .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, safety goggles, and face shields to prevent skin/eye contact. Respiratory protection (e.g., P95 filters) is advised if airborne particulates are generated .
- Storage : Store at 0–6°C in airtight containers to prevent degradation .
- Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing waste .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the compound’s hydrogen-bonding network?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can elucidate supramolecular interactions. For example, hydrogen bonds between the amino group (N–H) and carboxylate oxygen (C=O) may form R₂²(8) motifs, typical in indole derivatives . Twinning or high-resolution data may require SHELXPRO for macromolecular interfaces .
Q. What strategies reconcile discrepancies in reported physicochemical properties (e.g., melting points)?
Contradictions in melting points or solubility often arise from polymorphic forms or impurities. Solutions include:
- Recrystallization : Test multiple solvents (e.g., ethanol vs. DMF/acetic acid) to isolate stable polymorphs .
- DSC/TGA : Characterize thermal behavior to identify phase transitions .
- Cross-validate data : Compare results with structurally similar compounds (e.g., Methyl indole-5-carboxylate derivatives ).
Q. How does the ethyl group at C3 influence the compound’s reactivity in cross-coupling reactions?
The 3-ethyl group may sterically hinder electrophilic substitution at C2/C4. For Suzuki-Miyaura couplings, prioritize Pd-catalyzed reactions at the C7-amino position (if deprotected) or C5-carboxylate. DFT calculations can model electronic effects, while kinetic studies (e.g., varying Pd catalysts) optimize yields .
Q. What computational methods predict the compound’s bioavailability or toxicity?
- ADMET prediction : Use QSAR models to estimate logP (lipophilicity) and CYP450 inhibition .
- Docking studies : Screen against target proteins (e.g., kinase domains) to prioritize in vitro testing .
- Toxicology : Cross-reference structural alerts (e.g., indole’s potential mutagenicity) with databases like IARC/NTP .
Methodological Notes
- Synthesis : Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation) .
- Crystallization : Use slow evaporation in mixed solvents to improve crystal quality for diffraction .
- Analytical rigor : Validate HPLC methods with spiked standards to ensure accuracy in purity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
